2-cyclopropyl-4-methylpyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-cyclopropyl-4-methylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N/c1-7-4-5-10-9(6-7)8-2-3-8/h4-6,8H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXQKQOFRFFZSAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)C2CC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00481976 | |
| Record name | 2-CYCLOPROPYL-4-METHYL-PYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00481976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58173-56-1 | |
| Record name | 2-CYCLOPROPYL-4-METHYL-PYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00481976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Characterization Techniques and Computational Studies
Spectroscopic Analysis Methodologies for Structural Elucidation
Spectroscopic techniques are indispensable for confirming the molecular structure of 2-cyclopropyl-4-methylpyridine. Each method offers unique insights into the compound's architecture.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the carbon-hydrogen framework of organic molecules.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. In 5-ethyl-2-methylpyridine, the pyridine (B92270) ring carbons appear at δ 155.6, 148.7, 136.3, 136.0, and 123.0 ppm, with the methyl carbon at δ 24.0 ppm. rsc.org For 4-methylpyridine (B42270), the carbon atoms of the pyridine ring show resonances at approximately δ 149.6 ppm, δ 135.9 ppm, and δ 123.7 ppm. rsc.org The carbon of the methyl group is observed around δ 21.0 ppm. The specific shifts for the cyclopropyl (B3062369) and 4-methyl-substituted pyridine carbons in this compound would be influenced by the electronic effects of both substituents.
Below is an interactive table summarizing the predicted NMR data for this compound based on analogous compounds.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Pyridine H-3 | ~7.0-7.2 | ~123-125 |
| Pyridine H-5 | ~7.0-7.2 | ~123-125 |
| Pyridine H-6 | ~8.3-8.5 | ~148-150 |
| Methyl H | ~2.3-2.5 | ~21-24 |
| Cyclopropyl H (methine) | ~1.8-2.0 | ~15-20 |
| Cyclopropyl H (methylene) | ~0.8-1.2 | ~8-12 |
| Pyridine C-2 | - | ~160-163 |
| Pyridine C-3 | - | ~121-123 |
| Pyridine C-4 | - | ~147-149 |
| Pyridine C-5 | - | ~124-126 |
| Pyridine C-6 | - | ~149-151 |
| Methyl C | - | ~21-24 |
| Cyclopropyl C (methine) | - | ~15-20 |
| Cyclopropyl C (methylene) | - | ~8-12 |
Vibrational Spectroscopy: Infrared (IR) and Raman Techniques
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule, providing a "fingerprint" that is unique to the compound.
Infrared (IR) Spectroscopy: The IR spectrum of pyridine and its derivatives is characterized by several key absorption bands. For pyridine itself, all 27 fundamental vibrational modes are Raman active, while 24 are IR active. aps.org In substituted pyridines, such as 2-amino-4-methylpyridine, characteristic bands for the pyridine ring and the methyl group are observed. nist.gov For 2-amino-5-bromo-4-methylpyridine, theoretical calculations have been used to assign the vibrational spectra. researchgate.net The nitro group vibrations in 2-N-phenylamino-methyl-nitropyridine isomers are characterized by intense IR absorption bands. nih.gov For this compound, one would expect to see characteristic C-H stretching vibrations for the aromatic and aliphatic (cyclopropyl and methyl) groups, as well as ring stretching and bending vibrations for the pyridine core.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. Studies on pyridine under high pressure have utilized Raman spectroscopy to observe phase transitions. aps.org The Raman spectra of 2-methylpyridine (B31789) have been interpreted with the aid of computational methods. researchgate.net For this compound, Raman spectroscopy would be useful for observing the symmetric vibrations of the molecule, which are often weak in the IR spectrum.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.
Mass Spectrometry (MS): In mass spectrometry, a molecule is ionized, and the mass-to-charge ratio of the resulting ions is measured. This provides the molecular weight of the compound. The fragmentation pattern can also give clues about the structure of the molecule. For example, the mass spectrum of 4-methylpyridine is available in the NIST Chemistry WebBook. nist.govnist.gov
High-Resolution Mass Spectrometry (HRMS): HRMS provides a very precise measurement of the mass-to-charge ratio, which allows for the determination of the elemental formula of a molecule. While specific HRMS data for this compound was not found, a study on a different compound, C11H13NO2, reported a calculated mass of 192.1025 for the [M+H]+ ion, with a found value of 192.1018, demonstrating the high accuracy of this technique. rsc.org
UV-Vis Spectroscopy for Electronic Absorption Properties
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The UV absorption spectrum of 4-methylpyridine in an aqueous solution does not show absorption above 290 nm. nih.gov This suggests that the compound is not expected to undergo direct photolysis by sunlight. nih.gov The electronic absorption properties of carbonyl compounds are well-studied, with n→π* transitions typically occurring at longer wavelengths (around 270-300 nm) and π→π* transitions at shorter wavelengths. masterorganicchemistry.com For this compound, the UV-Vis spectrum would be expected to show absorptions characteristic of the substituted pyridine ring system.
Computational Chemistry Approaches for Understanding Electronic and Molecular Properties
Computational chemistry provides theoretical insights into the geometric and electronic structures of molecules, complementing experimental data.
Density Functional Theory (DFT) Calculations for Structural Optimization and Electronic Properties
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. DFT calculations can be used to optimize the geometry of a molecule, predict its vibrational frequencies, and determine various electronic properties.
DFT has been successfully applied to study the molecular structure and vibrational spectra of various pyridine derivatives, including 2-, 3-, and 4-formyl pyridine and methylquinolines. researchgate.netresearchgate.net These studies often use basis sets such as 6-31+G* or 6-311++G(d,p) and functionals like B3LYP. researchgate.netresearchgate.netmdpi.com For instance, DFT calculations on furan (B31954) and TiCl4 were used to analyze their HOMO-LUMO orbitals and predict their reactivity. mdpi.com In the case of this compound, DFT calculations would be invaluable for obtaining an optimized molecular geometry, calculating the theoretical vibrational spectra to aid in the interpretation of experimental IR and Raman data, and understanding the electronic properties such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO). These computational results can provide a deeper understanding of the molecule's reactivity and potential interactions.
Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gap Determination
Frontier Molecular Orbital (FMO) theory is a critical tool in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor irjweb.comaimspress.com. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability, chemical reactivity, and the energy of its lowest electronic excitation aimspress.comresearchgate.net. A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule scirp.org.
For many organic molecules, these energy values can be calculated using Density Functional Theory (DFT) methods. For instance, calculations for pyrimidine (B1678525) derivatives have been performed using the B3LYP functional with various basis sets to determine their HOMO-LUMO energies and the resulting energy gap irjweb.comchemrxiv.org. While specific experimental or calculated values for this compound are not available in the cited literature, the general methodology would involve optimizing the molecular geometry and then computing the orbital energies. The resulting data would typically be presented in a table format.
Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound
| Parameter | Energy (eV) |
| EHOMO | Data not available |
| ELUMO | Data not available |
| Energy Gap (ΔE) | Data not available |
Note: Specific computational data for this compound were not found in the publicly available research.
Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Sites
The Molecular Electrostatic Potential (MEP) is a valuable descriptor for predicting the reactive behavior of a molecule towards electrophilic and nucleophilic attacks. It is plotted as a 3D map of electron density, where different colors represent varying electrostatic potential values researchgate.netnih.gov. Typically, regions of negative potential (often colored red) are rich in electrons and are susceptible to electrophilic attack, such as around lone pair-bearing atoms like nitrogen. Conversely, regions of positive potential (blue) are electron-deficient and are prone to nucleophilic attack nih.gov.
MEP analysis is a standard computational tool used to understand the reactivity of various molecules, from drug candidates to organic systems researchgate.netmpg.de. The analysis identifies the most electron-rich site (Vmin), which often corresponds to the location of the most reactive lone pair researchgate.net. For this compound, one would expect the most negative potential to be located on the nitrogen atom of the pyridine ring due to its lone pair of electrons, making it the primary site for protonation and electrophilic interactions.
Table 2: Hypothetical MEP Surface Characteristics for this compound
| Feature | Potential Range (kcal/mol) | Location |
| Most Negative Potential (Vmin) | Data not available | Expected around the Nitrogen atom |
| Positive Potential Regions | Data not available | Expected around hydrogen atoms |
Note: Specific computational data for this compound were not found in the publicly available research.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that align with intuitive chemical concepts like bonds, lone pairs, and core orbitals wisc.edunih.gov. A key feature of NBO analysis is the examination of donor-acceptor (or hyperconjugative) interactions, which are quantified using second-order perturbation theory nih.govacadpubl.eu. These interactions, such as the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO, are crucial for understanding molecular stability scirp.orgscirp.org.
The stabilization energy (E(2)) associated with these interactions indicates their significance. For a molecule like this compound, NBO analysis could reveal hyperconjugative interactions between the cyclopropyl or methyl groups and the pyridine ring, as well as the nature of the lone pair on the nitrogen atom acadpubl.euscirp.org.
Table 3: Hypothetical NBO Donor-Acceptor Interactions for this compound
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| Data not available | Data not available | Data not available |
| Data not available | Data not available | Data not available |
Note: Specific computational data for this compound were not found in the publicly available research.
Potential Energy Distribution (PED) Analysis for Vibrational Assignments
Vibrational spectroscopy (Infrared and Raman) is a powerful experimental technique for molecular characterization. However, assigning specific vibrational modes to the observed spectral bands can be complex, especially for molecules with many atoms. Potential Energy Distribution (PED) analysis is a computational method that provides a quantitative assignment of vibrational modes rsc.org. By calculating the contribution of each internal coordinate (like bond stretching, angle bending, or torsions) to each normal mode of vibration, PED analysis offers a detailed understanding of the vibrational spectrum. Programs like VEDA are commonly used for this purpose, often in conjunction with DFT frequency calculations rsc.org.
For this compound, a PED analysis would allow for the unambiguous assignment of vibrations associated with the pyridine ring, the cyclopropyl group, and the methyl group.
Table 4: Hypothetical PED Analysis for Selected Vibrational Modes of this compound
| Wavenumber (cm-1) | Assignment | PED Contribution (%) |
| Data not available | Data not available | Data not available |
| Data not available | Data not available | Data not available |
| Data not available | Data not available | Data not available |
Note: Specific computational data for this compound were not found in the publicly available research.
Gauge-Including Atomic Orbital (GIAO) Method for NMR Chemical Shift Predictions
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. The GIAO (Gauge-Including Atomic Orbital or Gauge-Independent Atomic Orbital) method is a widely used and reliable quantum chemical approach for predicting the NMR chemical shifts (1H, 13C, 15N, etc.) of molecules uts.edu.aunih.govresearchgate.net. By performing GIAO calculations, typically using DFT, one can obtain theoretical chemical shifts that can be compared with experimental data to confirm or assign structures, especially in cases of ambiguity like regioisomers or tautomers uts.edu.au.
A GIAO calculation for this compound would predict the 1H and 13C chemical shifts for each unique atom in the molecule. These predicted values, once scaled, could be directly compared to an experimental NMR spectrum to validate the structure.
Table 5: Hypothetical GIAO-Predicted 13C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C2 (Pyridine) | Data not available |
| C3 (Pyridine) | Data not available |
| C4 (Pyridine) | Data not available |
| C5 (Pyridine) | Data not available |
| C6 (Pyridine) | Data not available |
| Methyl C | Data not available |
| Cyclopropyl C (ipso) | Data not available |
| Cyclopropyl C (methylene) | Data not available |
Note: Specific computational data for this compound were not found in the publicly available research.
Applications of 2 Cyclopropyl 4 Methylpyridine in Advanced Chemical Research
Building Block in Complex Organic Synthesis
The structural attributes of 2-cyclopropyl-4-methylpyridine make it an attractive starting material for the construction of more elaborate molecular architectures. The pyridine (B92270) nitrogen offers a site for alkylation, oxidation, and coordination, while the cyclopropyl (B3062369) and methyl groups can direct reactions and be functionalized to introduce further complexity.
Precursor for More Complex Heterocyclic Compounds
The reactivity of the pyridine ring in this compound allows for its elaboration into a variety of more complex heterocyclic systems. For instance, the nitrogen atom can be quaternized, leading to pyridinium (B92312) salts that can undergo further transformations. Additionally, the methyl group can be functionalized through oxidation or condensation reactions to build fused ring systems. The cyclopropyl group, with its inherent ring strain and unique electronic properties, can participate in ring-opening reactions or influence the reactivity of the pyridine core, enabling the synthesis of novel heterocyclic frameworks that are not readily accessible through other means.
The synthesis of quinoline (B57606) derivatives, which are important chemical materials, has been demonstrated from precursors containing a cyclopropyl group. researchgate.net For example, the reduction of a methyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate highlights a pathway where the cyclopropyl-substituted heterocyclic core is maintained during transformation. researchgate.net This suggests the potential of this compound to serve as a precursor for similarly complex quinoline-based structures.
Intermediate in the Synthesis of Advanced Pharmaceutical and Agrochemical Compounds
Pyridine and its derivatives are fundamental components in a vast array of pharmaceuticals and agrochemicals. nbinno.comagropages.com The introduction of a cyclopropyl moiety can significantly impact the biological activity of a molecule by altering its conformation, metabolic stability, and binding affinity to target proteins. The use of this compound as an intermediate allows for the incorporation of this valuable structural motif into new drug candidates and crop protection agents.
For example, various substituted pyridines are known to be key intermediates. 2-Amino-4-methylpyridine has been investigated as a non-selective nitric oxide synthase (NOS) inhibitor, with derivatives showing potential as PET tracers for imaging iNOS. nih.gov The synthesis of these analogs often involves the modification of the pyridine ring, a strategy that could be applied to this compound to generate novel bioactive compounds. Similarly, the synthesis of 5-ethyl-2-methylpyridine, a key component in certain industrial processes, demonstrates the utility of substituted pyridines as building blocks. orgsyn.org
The cyclopropyl group itself is a key feature in many bioactive molecules. For instance, cyclopropyl-containing pyrimidine (B1678525) derivatives have been synthesized for various applications in medicinal chemistry. alfa-chemistry.commolport.comchemscene.com The presence of the cyclopropyl ring in this compound therefore presents a strategic advantage in the design and synthesis of new pharmaceutical and agrochemical compounds with potentially enhanced properties.
Ligand Design in Catalysis and Coordination Chemistry
The nitrogen atom of the pyridine ring in this compound possesses a lone pair of electrons, making it an excellent ligand for coordinating to metal centers. The electronic and steric properties of the cyclopropyl and methyl substituents play a crucial role in modulating the properties of the resulting metal complexes, influencing their catalytic activity and selectivity.
Development of Ligands for Organometallic Catalysis and Asymmetric Synthesis
In organometallic catalysis, the ligand plays a critical role in determining the outcome of a reaction. The steric bulk of the cyclopropyl group in this compound can create a specific chiral environment around a metal center, which is highly desirable for asymmetric synthesis. nih.gov By carefully designing ligands based on this scaffold, it is possible to develop catalysts that can selectively produce one enantiomer of a chiral product.
The coordination chemistry of pyridine and its derivatives with transition metals is well-established, forming the basis for a wide range of catalysts. researchgate.netwikipedia.orgjscimedcentral.comnih.gov The electronic nature of the pyridine ring, which can act as a weak π-acceptor, can be fine-tuned by substituents. wikipedia.org The electron-donating methyl group and the unique electronic character of the cyclopropyl group in this compound would influence the electron density at the metal center, thereby affecting the catalytic cycle. This principle is applied in various catalytic reactions, including cross-coupling reactions like the Suzuki-Miyaura coupling. mdpi.com
Examination of the Influence of Pyridine-Cyclopropyl Moieties on Ligand-Metal Binding Affinity and Selectivity
The binding of a ligand to a metal ion is governed by a combination of electronic and steric factors. The pyridine-cyclopropyl moiety in this compound introduces a unique set of these factors. The cyclopropyl group, with its sp2-like character on the external bonds and high p-character on the internal bonds, can interact with metal orbitals in a distinct manner compared to simple alkyl or aryl substituents.
Studies on the coordination of substituted pyridines, such as 4,4'-bipyridine, with metal ions have shown that the nature of the substituent and the solvent can significantly influence the resulting crystal structure and coordination geometry. ub.edumdpi.com Terpyridine ligands, which contain multiple pyridine rings, demonstrate strong and stable coordination to transition metals, with the ability to act as "non-innocent" ligands that can stabilize low oxidation states of the metal. nih.gov The principles learned from these systems can be applied to understand and predict the coordination behavior of this compound. The interplay between the steric hindrance of the cyclopropyl group and the electronic push of the methyl group would likely lead to specific coordination geometries and influence the ligand exchange rates, which are critical parameters for catalytic applications.
Fundamental Studies in Organic Reaction Mechanisms
The unique structural features of this compound also make it a valuable tool for investigating fundamental aspects of organic reaction mechanisms. The cyclopropyl group can serve as a mechanistic probe. For example, reactions that proceed through radical or carbocationic intermediates in proximity to the cyclopropyl ring may lead to characteristic ring-opening products, providing evidence for the transient species involved.
The biosynthesis of certain natural products involves the formation of cyclopropane (B1198618) rings through enzymatic reactions, often proceeding via carbanionic or radical intermediates. nih.gov Studying the reactivity of a synthetic molecule like this compound under various reaction conditions can provide insights into these complex biochemical transformations. Furthermore, the pyridine ring itself can participate in a range of reactions, and the presence of the cyclopropyl and methyl substituents can be used to systematically study how steric and electronic effects influence reaction pathways and rates.
Design and Synthesis of Functionally Diverse Pyridine Derivatives
The this compound core is a versatile starting point for the synthesis of a wide array of more complex pyridine derivatives with tailored properties for various applications in medicinal chemistry and materials science. researchgate.net
Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves modifying complex molecules, such as existing drugs or natural products, in the final steps of a synthesis. cancer.govnih.gov This approach allows for the rapid generation of analogues for structure-activity relationship (SAR) studies. Pyridine rings are common motifs in bioactive compounds, and developing methods for their selective LSF is a significant area of research. nih.govnih.gov
Derivatives of this compound can be valuable in LSF strategies. For instance, a complex bioactive molecule containing a this compound unit could be further diversified. Methodologies such as C-H activation could be employed to introduce new functional groups at the C3, C5, or C6 positions of the pyridine ring, or even on the methyl group. nih.gov One notable strategy involves the fluorination of pyridines at the position alpha to the nitrogen, followed by nucleophilic aromatic substitution (SNAr) to install a variety of functional groups. acs.org This tandem approach could potentially be applied to derivatives of this compound to create a library of analogues from a common advanced intermediate. The introduction of polar units, such as pyridyl groups, via LSF has been shown to improve the solubility of cyclopeptides while maintaining cell permeability. nih.gov
Rational drug design aims to create new molecules with specific biological activities based on an understanding of their interaction with a biological target. The this compound scaffold offers several features that can be exploited in this process. The strategic introduction of substituents can modulate not only chemical reactivity but also pharmacokinetic properties. nih.gov For example, the cyclopropyl group is often used in drug design to improve metabolic stability, as the high C-H bond dissociation energy makes it less susceptible to oxidative metabolism by cytochrome P450 enzymes. hyphadiscovery.com
Q & A
Basic: What are the key considerations for designing a high-yield synthesis protocol for 2-cyclopropyl-4-methylpyridine?
Methodological Answer:
To optimize synthesis, focus on:
- Reagent Selection : Use cyclopropane derivatives with controlled steric hindrance to minimize side reactions (e.g., competing ring-opening) .
- Catalytic Conditions : Employ transition-metal catalysts (e.g., Pd/Cu systems) to facilitate cross-coupling reactions between pyridine and cyclopropane moieties .
- Purification Steps : Include column chromatography with polar solvents (e.g., ethyl acetate/hexane gradients) to isolate the product from unreacted precursors .
- Yield Tracking : Monitor reaction progress via TLC or HPLC, adjusting reaction times based on intermediate stability .
Basic: How should researchers characterize the stability of this compound under varying pH conditions?
Methodological Answer:
- Experimental Design :
- Data Interpretation :
Advanced: What computational approaches are recommended to predict the biological activity of this compound derivatives?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to model interactions with target receptors (e.g., PPAR-γ for metabolic regulation) .
- QSAR Modeling : Correlate substituent electronic properties (Hammett constants) with observed bioactivity (e.g., IC50 values) .
- Validation : Cross-check predictions with in vitro assays (e.g., enzyme inhibition studies) to refine computational parameters .
Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts) for structurally similar derivatives?
Methodological Answer:
- Data Triangulation :
- Contradiction Analysis :
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Hazard Mitigation :
- Use fume hoods and PPE (gloves, goggles) to avoid inhalation/skin contact, as cyclopropane derivatives may exhibit acute toxicity .
- Store under inert atmospheres (N2) to prevent oxidation .
- Emergency Response :
Advanced: How can researchers evaluate the catalytic potential of this compound in coordination chemistry?
Methodological Answer:
- Synthesis of Metal Complexes : React with transition metals (e.g., Cu(II), Ru(II)) under anhydrous conditions; monitor via FT-IR for M–N bond formation (~450 cm<sup>-1</sup>) .
- Activity Screening :
Basic: What analytical techniques are most reliable for quantifying this compound in complex matrices?
Methodological Answer:
- Chromatographic Methods :
- Mass Spectrometry :
Advanced: How can in silico methods guide the design of this compound analogs with enhanced pharmacokinetic properties?
Methodological Answer:
- ADMET Prediction :
- Metabolic Stability :
- Simulate cytochrome P450 metabolism (CYP3A4) to identify labile sites; introduce electron-withdrawing groups to reduce clearance rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
